MOPS Exhibits a 30% Superior Stabilizing Effect on BSA Conformational Stability Compared to HEPES
In a study assessing the resistance of bovine serum albumin (BSA) to urea-induced denaturation, the stabilizing effect of MOPS buffer was found to be approximately 30% greater than that of HEPES buffer, based on relative fluorescence intensity measurements [1]. The overall stabilizing effect order was determined to be MOPS > HEPES > sodium phosphate > Tris-HCl > water [2].
| Evidence Dimension | Stabilizing effect on BSA against urea denaturation (relative fluorescence intensity) |
|---|---|
| Target Compound Data | MOPS: ~1.3 (normalized to water baseline) |
| Comparator Or Baseline | HEPES: ~1.0 (normalized to water baseline) |
| Quantified Difference | ~30% greater stabilization |
| Conditions | Intrinsic fluorescence, ANS fluorescence, and UV-difference spectroscopy of BSA (0.5 mg/mL) in 20 mM buffer, pH 7.4, with 8 M urea |
Why This Matters
This quantifiable advantage in protein stabilization makes MOPS the superior choice for procurement in protein purification, long-term storage, and biophysical assays where maintaining native conformation is critical.
- [1] Tayyab, S., et al. (2022). Differential stabilizing effects of buffers on structural stability of bovine serum albumin against urea denaturation. Latin American Applied Research, 52, 7-13. View Source
- [2] Tayyab, S., et al. (2022). Differential stabilizing effects of buffers on structural stability of bovine serum albumin against urea denaturation. Latin American Applied Research, 52, 7-13. View Source
